![molecular formula C18H23NO3 B2811414 N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 573669-14-4](/img/structure/B2811414.png)

N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

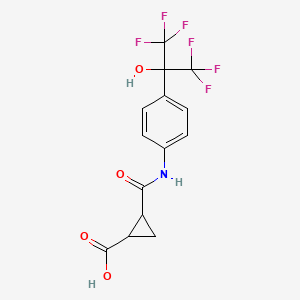

“N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a common structural motif found in many natural products and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[2.2.1]heptane derivatives has been reported. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another method involves the asymmetric Michael additions of substituted tri-ketopiperazines to enones .Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . The compound also contains a carboxamide group and a methoxyphenyl group attached to the bicyclic core.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in the field of organic chemistry has extensively explored the synthesis and reactivity of compounds with bicyclic structures similar to N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. For instance, studies have been conducted on the synthesis of compounds with comparable bicyclic frameworks, investigating the effects of various substituents on their chemical behavior and reactivity. These studies often involve complex reactions that yield compounds with potential pharmacological properties or that serve as intermediates for further chemical transformations (Yi‐Min Cai et al., 2005).

Pharmacological Potential

Compounds with structures related to this compound have been evaluated for various pharmacological activities. For example, derivatives of similar bicyclic compounds have been synthesized and assessed for their hypotensive and other activities in animal models, highlighting the potential of these structures in developing new therapeutic agents (A. Ranise et al., 1982).

Structural Analysis and Characterization

Advanced structural analysis techniques, such as X-ray crystallography, have been utilized to determine the detailed molecular configuration of related compounds. This information is crucial for understanding the relationship between the structure of these molecules and their chemical reactivity or biological activity. Structural studies provide insights into the formation of intermolecular hydrogen bonds and other interactions that could influence the stability and reactivity of such compounds (C. Esterhuysen et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

This compound acts as a potassium channel opener . It binds to the KCNQ2 and KCNQ4 channels, causing them to open. This allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-16(2)17(3)9-10-18(16,11-14(17)20)15(21)19-12-7-5-6-8-13(12)22-4/h5-8H,9-11H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTVOTPITWJIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2811335.png)

![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)

![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)

![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)